Thyroxine Acyl-β-D-Glucuronide-13C6
Description
Thyroxine Acyl-β-D-Glucuronide-13C6 (CAS: 909880-81-5) is a stable isotope-labeled analog of thyroxine’s acyl glucuronide metabolite, where six carbon atoms are replaced with the ¹³C isotope. This compound serves as a critical reference standard in pharmacokinetic and metabolic studies, enabling precise quantification of thyroxine’s glucuronidation pathway in biological matrices . Structurally, it consists of thyroxine (a iodinated phenolic derivative) conjugated via an acyl linkage to β-D-glucuronic acid. The ¹³C labeling enhances detection sensitivity in mass spectrometry-based assays, minimizing interference from endogenous compounds .
Properties
Molecular Formula |
C₁₅¹³C₆H₁₉I₄NO₁₀ |
|---|---|
Molecular Weight |
958.95 |
Synonyms |
Thyroxine Glucuronoside-13C6; O-(4-Hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosine β-D-Glucopyranuronosyl Ester-13C6; Levothyroxine Acyl Glucuronide-13C6; |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Isotopic Features
Thyroxine Acyl-β-D-Glucuronide-13C6 differs from other acyl glucuronides in its aglycone structure (thyroxine vs. non-steroidal anti-inflammatory drugs or retinoids) and isotopic labeling. Key comparisons include:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Isotopic Label | Key Structural Features |
|---|---|---|---|---|
| This compound | C₂₉H₂₇¹³C₆I₄NO₁₀* | ~1,050† | ¹³C₆ | Iodinated aromatic rings, acyl glucuronide |
| Diclofenac Acyl-β-D-Glucuronide | C₂₀H₂₃Cl₂NO₈ | 472.31 | None | Dichlorophenylacetic acid backbone |
| Isosorbide 5-β-D-Glucuronide-13C6 | C₆¹³C₆H₁₈O₁₀ | 327.23 | ¹³C₆ | Furofuran core, non-iodinated |
| Zomepirac Acyl Glucuronide | C₂₄H₂₅NO₁₀ | 487.46 | None | Biphenylacetic acid derivative |
*Estimated based on thyroxine (C₁₅H₁₁I₄NO₄) + glucuronic acid (C₆H₁₀O₇) + ¹³C₆ substitution. †Exact weight depends on isotopic purity.
Key Insights :
- Thyroxine’s glucuronide is uniquely iodinated, enhancing its molecular weight and hydrophobicity compared to non-halogenated analogs like diclofenac or zomepirac glucuronides .
- Isotopic labeling (¹³C₆) is shared with Isosorbide 5-β-D-Glucuronide-13C6 but absent in most drug metabolites, making these compounds ideal for tracer studies .
Reactivity and Metabolic Stability
Acyl glucuronides are chemically reactive due to their labile ester bond. However, structural variations influence their stability and toxicological profiles:
Hydrolysis and Acyl Migration :
Protein Adduct Formation :
- Zomepirac glucuronide forms covalent adducts with proteins via Schiff base mechanisms involving lysine residues, a pathway less documented for thyroxine derivatives .
- Thyroxine’s glucuronide may exhibit lower reactivity due to steric hindrance from iodine atoms, reducing nucleophilic attack on the acyl group .
Metabolic and Pharmacokinetic Behavior
- Thyroxine glucuronidation is mediated by UDP-glucuronosyltransferases (UGTs), similar to diclofenac, but tissue-specific expression patterns may alter clearance rates .
Excretion Efficiency :
- Acyl glucuronides like diclofenac’s are rapidly excreted via urine due to increased water solubility. Thyroxine’s conjugate, however, may persist longer in circulation due to protein binding (e.g., thyroxine-binding globulin) .
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